Product packaging for Hydroxy-phenyl-P-tolyl-acetic acid(Cat. No.:CAS No. 4166-98-7)

Hydroxy-phenyl-P-tolyl-acetic acid

Cat. No.: B11965021
CAS No.: 4166-98-7
M. Wt: 242.27 g/mol
InChI Key: CINSFZZGMRTJKZ-UHFFFAOYSA-N
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Description

Hydroxy-phenyl-P-tolyl-acetic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B11965021 Hydroxy-phenyl-P-tolyl-acetic acid CAS No. 4166-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(4-methylphenyl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-9-13(10-8-11)15(18,14(16)17)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINSFZZGMRTJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4166-98-7
Record name HYDROXY-PHENYL-P-TOLYL-ACETIC ACID
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Synthetic Methodologies for Hydroxy Phenyl P Tolyl Acetic Acid and Analogous Structures

The synthesis of a tertiary α-hydroxy acid like Hydroxy-phenyl-P-tolyl-acetic acid is a complex task. Although direct synthetic routes for this specific compound are not widely documented in the literature sigmaaldrich.com, its structure suggests that its synthesis would draw upon established methods for preparing α,α-diaryl-α-hydroxy acetic acids and other aryl acetic acid derivatives. Key strategies include α-arylation, reactions involving mandelic acid precursors, and carbonylation techniques.

One of the most significant modern methods for forming the diaryl structure is the palladium-catalyzed α-arylation of carboxylic acids and their derivatives. nih.govacs.org This process, often achieved through a deprotonative cross-coupling process (DCCP), allows for the direct coupling of an aryl acetic acid with an aryl halide. nih.govacs.org For instance, a potential route to a precursor for the target molecule could involve the α-arylation of an appropriate phenylacetic acid derivative. acs.org Challenges in this approach include controlling chemoselectivity and managing the potential for undesired side reactions, such as ortho-arylation directed by the carboxylate group. nih.govacs.org

Another established pathway involves the use of mandelic acid (α-hydroxyphenylacetic acid) and its derivatives. Research has demonstrated the asymmetric synthesis of α-alkyl-α-hydroxylphenylacetic acids starting from chiral mandelic acid. researchgate.net This methodology is highly relevant as it establishes a tertiary stereocenter containing a hydroxyl group, which is the core structure of this compound. By modifying this approach to introduce a p-tolyl group instead of an alkyl group, a viable synthetic route could be developed. Furthermore, simpler hydroxyphenylacetic acids can be synthesized from various precursors; for example, 4-hydroxyphenylacetic acid can be prepared by the diazotization and hydrolysis of 4-aminophenylacetic acid or through the reduction of p-hydroxymandelic acid. chemicalbook.comgoogle.com

Carbonylation reactions offer another powerful tool for constructing the acetic acid moiety. The palladium-catalyzed alkoxycarbonylation of benzyl (B1604629) halides has long been recognized as an efficient method for synthesizing alkyl arylacetates. rsc.org This reaction typically requires a base to neutralize the acid formed. rsc.org An alternative approach utilizes metal carbonyl catalysts, such as those based on iron or cobalt, to achieve the carbonylation of aromatic methyl halides in a mixture of water and alcohol. google.com

Table 1: Overview of Potential Synthetic Routes for Aryl Acetic Acid Derivatives This table is interactive. You can sort and filter the data.

Synthetic Route Precursor Type Key Reagents/Catalyst Reaction Type Reference
α-Arylation Aryl Acetic Acid Aryl Halide, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., NiXantphos), Base Cross-Coupling nih.gov, acs.org
Asymmetric Synthesis Mandelic Acid Derivative Alkyl/Aryl Halide, Strong Base Alkylation/Arylation researchgate.net
Carbonylation Benzyl Halide/Acetate (B1210297) Carbon Monoxide, Palladium Catalyst (e.g., Pd(II)/DPPF), Alcohol Carbonylative Coupling rsc.org
Carbonylation Aromatic Methyl Halide Carbon Monoxide, Metal Carbonyl (e.g., Fe(CO)₅), Base Carbonylization google.com
Hydrolysis/Reduction p-Hydroxymandelic Acid Hydroiodic Acid, Red Phosphorus Reduction google.com

Catalytic Systems in the Preparation of Aryl Acetic Acid Compounds

Synthesis of Esters and Amides for Pharmacological Investigation

The carboxylic acid moiety of Hydroxy-phenyl-P-tolyl-acetic acid serves as a prime target for derivatization to generate esters and amides. These modifications are often pursued to enhance the compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of ester derivatives can be achieved through standard esterification reactions, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the reaction of this compound with various alcohols can yield a library of ester analogs. A related study on the synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic acid derivatives highlights the conversion of the carboxylic acid to its corresponding ester, which can then be further modified. mdpi.com

Similarly, amide derivatives are synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide range of substituents at the amide nitrogen, enabling a systematic exploration of structure-activity relationships. Research on the synthesis of new amides based on the N-hydroxyacetylation of p-toluidine (B81030) provides insights into the methodologies for forming amide bonds with aromatic amines. researchgate.net The synthesis of amides of 7-methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]-pyrimidine-5-carboxylic acid has also been described, with some derivatives showing strong analgesic activity. nih.gov

These ester and amide derivatives are then typically subjected to pharmacological screening to evaluate their biological activities.

Formation of Nitrogen-Containing Heterocyclic Derivatives

A significant area of research has been the incorporation of the this compound scaffold into various nitrogen-containing heterocyclic systems. This strategy aims to create novel molecular architectures with potentially unique biological activities.

Pyrrolin-2-one Scaffold Modifications (e.g., 4-Acetyl-3-hydroxy-1-phenyl-5-(p-tolyl)-3-pyrrolin-2-one)

The synthesis of pyrrolin-2-one derivatives has been a notable focus. For example, 3-acetyl-4-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized, and this scaffold can be further modified. While a direct synthesis starting from this compound is not explicitly detailed in the provided information, the structural similarity suggests that analogous synthetic routes could be employed.

Pyrimidine (B1678525) and Thiosemicarbazide (B42300) Derived Analogues incorporating Phenyl and P-Tolyl Moieties (e.g., 2-oxo-pyrimidine acetic acid derivatives)

The pyrimidine ring is a common feature in many biologically active compounds. The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. organic-chemistry.orgresearchgate.netresearchgate.net For instance, chalcones can be reacted with urea or thiourea (B124793) to form pyrimidine or thiopyrimidine rings. While a direct synthesis from this compound is not provided, its structural components could potentially be incorporated into precursors for pyrimidine synthesis. The synthesis of pyrimidine derivatives has been achieved through the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov

Thiosemicarbazide derivatives are also of interest due to their diverse biological activities. These are typically synthesized by reacting a hydrazine (B178648) derivative with an isothiocyanate. nih.gov A general method for synthesizing thiosemicarbazide derivatives involves the condensation of various aldehydes or ketones with 4-phenylthiosemicarbazide (B147422) or thiosemicarbazide. nih.gov For example, the synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides was achieved by heating a mixture of 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide with various aryl isothiocyanates. nih.gov

Pyridinone-Based Acetic Acid Derivatives

Pyridinone scaffolds are present in numerous pharmaceuticals. The synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives has been reported, showcasing a route to this class of compounds. researchgate.net One common approach to pyridinone synthesis involves the reaction of β-keto esters with amines or enamines. nih.gov For example, a one-pot synthesis of 2-(1H)-pyridinone can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine using L-proline as a catalyst. frontiersin.org

Structural Elaboration via Functional Group Interconversions

Functional group interconversions are fundamental in medicinal chemistry for fine-tuning the properties of a lead compound. For this compound, the hydroxyl and carboxylic acid groups are key sites for such modifications.

The tertiary hydroxyl group can be a target for various transformations. For example, it could be acylated to form esters or potentially eliminated to introduce a double bond, although such reactions might be challenging due to steric hindrance. General principles of functional group interconversion highlight that primary and secondary alcohols are more readily oxidized to aldehydes and ketones, respectively. fiveable.mesolubilityofthings.comimperial.ac.uk

Design and Synthesis of Analogous Compounds for Structure-Activity Profiling

The design and synthesis of analogs of this compound are crucial for establishing structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological activity.

Key modifications could include:

Varying the substituents on the phenyl and p-tolyl rings: Introducing electron-donating or electron-withdrawing groups at different positions on the aromatic rings can significantly affect the electronic properties of the molecule and its interaction with biological targets.

Altering the nature of the group at the α-position: Replacing the hydroxyl group with other functionalities, such as an amino group or a hydrogen atom, would provide valuable insights into the importance of this group for activity.

Modifying the acetic acid side chain: The length and nature of the acidic side chain can be altered. For example, replacing the acetic acid with a propionic acid or a tetrazole ring (a common carboxylic acid bioisostere) could lead to compounds with improved properties.

A study on 2-phenylaminophenylacetic acid derivatives demonstrated that structural changes on the chemical scaffold had a pronounced effect on liver cytotoxicity, and selectivity towards COX-2 negatively affected both activity and toxicity. researchgate.net This highlights the importance of systematic structural modifications in understanding the biological profile of a compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Elucidation of Pharmacophoric Features for Biological Efficacy

A pharmacophore model for a compound identifies the essential molecular features responsible for its biological activity. This typically includes the spatial arrangement of hydrophobic, aromatic, hydrogen bond donor, and hydrogen bond acceptor groups. For Hydroxy-phenyl-P-tolyl-acetic acid, a hypothetical pharmacophore would include:

An aromatic feature from the phenyl group.

A second aromatic or hydrophobic feature from the p-tolyl group.

A hydrogen bond donor and acceptor in the alpha-hydroxyl group.

A hydrogen bond donor and acceptor within the carboxylic acid moiety.

However, without experimental biological activity data, it is impossible to validate which of these features are critical for a specific biological effect or to define the precise geometric distances between them that constitute an active pharmacophore. No published studies were found that have computationally or experimentally determined the pharmacophoric features of this compound.

Influence of Phenyl and P-Tolyl Substituents on Potency and Selectivity

The biological activity of a molecule can be significantly altered by even minor changes in its substituents. In this compound, the key difference between the two aryl groups is the methyl group on the tolyl ring. This methyl group can influence the compound's properties in several ways:

Steric Effects: The methyl group adds bulk, which could either enhance or hinder binding to a biological target depending on the size and shape of the binding pocket.

Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the aromatic ring and potentially influence interactions such as pi-stacking.

Hydrophobicity: The addition of a methyl group generally increases the lipophilicity (hydrophobicity) of that portion of the molecule, which can affect cell membrane permeability and binding to hydrophobic pockets in proteins.

A comparative analysis of the potency and selectivity of this compound against analogs—for instance, one with two phenyl groups (diphenylglycolic acid) or two p-tolyl groups—would be necessary to quantify these influences. No such comparative studies for this specific compound were identified.

Conformational Preferences and their Correlation with Observed Biological Profiles

Computational chemistry methods can be used to predict these stable conformations. However, to correlate these conformations with biological activity, experimental data on the compound's efficacy is essential. No studies detailing the conformational analysis of this compound or its relationship to any biological profile were found in the public domain.

Computational and Theoretical Investigations of Hydroxy Phenyl P Tolyl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory, ab initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are foundational for understanding the intrinsic properties of a molecule. These computational techniques solve the Schrödinger equation (or its simplified forms) to determine the electronic structure and energy of a molecule. For Hydroxy-phenyl-P-tolyl-acetic acid, such calculations provide a detailed picture of its geometry, reactivity, and spectroscopic characteristics. DFT methods, like the popular B3LYP functional, are often chosen for their balance of accuracy and computational cost in studying organic molecules.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of electron-donating groups (hydroxyl, tolyl) and electron-withdrawing groups (carboxylic acid) would likely result in a charge transfer character within the molecule, influencing the HOMO-LUMO gap.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. nih.gov It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov In this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. acs.org Conversely, the hydrogen atom of the carboxylic acid would be a site of positive potential. acs.org MEP analysis is critical for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov

Table 1: Representative Electronic Properties of this compound (Illustrative Data) This table presents hypothetical but realistic values based on DFT calculations for structurally similar aromatic carboxylic acids.

ParameterRepresentative ValueSignificance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (Egap)4.4 eVIndicates chemical reactivity and stability. nih.gov
Dipole Moment~2.5 DMeasures the overall polarity of the molecule.

Prediction of Spectroscopic Parameters for Structural Confirmation (IR, UV-Vis, NMR)

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful complement to experimental analysis for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT. These calculations predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. For this compound, key predicted vibrations would include the broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), the C=O stretch (around 1710 cm⁻¹ for a dimer), the C-O stretch (1210-1320 cm⁻¹), and various C-H and C=C stretches from the aromatic rings. libretexts.orgopenstax.orglibretexts.orgspectroscopyonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculations can identify the wavelengths of maximum absorbance (λmax) which typically correspond to π→π* and n→π* transitions within the aromatic rings and carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are then compared with experimental data to confirm the molecular structure. Experimental data for the closely related 2-hydroxy-2-(p-tolyl)acetic acid shows distinct signals for the aromatic protons, the methyl group, and the carbons of the phenyl, tolyl, and carboxylic acid moieties. doi.org Theoretical calculations would aim to reproduce these shifts with high accuracy.

Table 2: Comparison of Experimental and Representative Theoretical NMR Chemical Shifts (δ, ppm) for this compound Experimental data sourced from a study on 2-hydroxy-2-(p-tolyl)acetic acid. doi.org Theoretical values are representative of what GIAO/DFT calculations would predict.

Atom/GroupExperimental ¹H NMR (ppm) doi.orgExperimental ¹³C NMR (ppm) doi.orgRepresentative Theoretical (ppm)
Aromatic Protons (Phenyl/Tolyl)7.27-7.46127.0-137.6~7.1-7.6 (¹H), ~125-140 (¹³C)
CH₃ (Tolyl)2.3921.0~2.3 (¹H), ~20 (¹³C)
C-OH (alpha-carbon)5.16 (OH proton)72.6~5.0 (OH), ~75 (¹³C)
COOHNot reported174.7~12.0 (¹H), ~175 (¹³C) openstax.org

Theoretical Studies of Non-Linear Optical (NLO) Properties

Organic molecules with both electron-donating and electron-accepting groups can exhibit significant non-linear optical (NLO) properties, making them useful for applications in optoelectronics and photonics. DFT calculations are a reliable method for predicting NLO properties, such as the first-order hyperpolarizability (β). The presence of the hydroxyl and tolyl groups (donors) and the carboxylic acid group (acceptor) in this compound suggests it may possess NLO activity. Theoretical studies would calculate the components of the hyperpolarizability tensor to quantify this property.

Molecular Dynamics Simulations for Conformational Equilibrium and Flexibility

While quantum chemical calculations typically focus on a single, optimized molecular structure (often in the gas phase at 0 K), Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time, at specific temperatures, and in different environments (e.g., in a solvent like water). nih.govosti.gov For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape.

The key flexible points in the molecule are the single bonds connecting the central alpha-carbon to the phenyl, p-tolyl, and carboxylic acid groups. Rotation around these bonds can lead to various conformers with different energies and properties. MD simulations can track these rotational movements over nanoseconds or longer, allowing for the identification of the most stable and populated conformations. science.gov This information is vital for understanding how the molecule will adopt its shape when interacting with other molecules, such as a biological receptor. While specific MD studies on this compound were not found in the surveyed literature, the methodology is standard for analyzing substituted acetic acids. nih.govnih.gov

Molecular Docking and Molecular Mechanics Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. The simulation predicts the binding mode and calculates a score that estimates the binding affinity.

Prediction of Binding Modes and Affinities with Biological Receptors

For this compound, molecular docking could be used to investigate its potential as an inhibitor for various enzymes or as a ligand for receptors. The molecule's functional groups would play distinct roles in binding. ontosight.ai

Carboxylic Acid Group: Can act as a strong hydrogen bond donor and acceptor, often forming key electrostatic interactions with positively charged residues like Arginine or Lysine in an active site. nih.gov

Hydroxyl Group: Can also participate in hydrogen bonding, acting as both a donor and an acceptor.

Phenyl and p-Tolyl Rings: Can engage in hydrophobic interactions and π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor's binding pocket.

A docking study would place the ligand into the active site of a chosen target protein in multiple possible conformations and orientations. Each pose would be scored based on the calculated binding energy, with lower energy scores typically indicating more favorable binding. nih.gov The results would reveal the most likely binding mode and provide a quantitative estimate of binding affinity, guiding further experimental validation. Although no specific docking studies for this compound have been published, the principles are well-established from research on similar aromatic carboxylic acid derivatives. nih.govmdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Representative Enzyme Active Site This table is illustrative, showing the types of interactions and data generated in a typical molecular docking study.

ParameterDescription
Binding Affinity (Docking Score)-8.5 kcal/mol
Hydrogen Bonds-COOH with Arg120; -OH with Ser353
Electrostatic Interactions-COOH with Lys350 nih.gov
Hydrophobic/π-π InteractionsPhenyl ring with Phe210; Tolyl ring with Trp387

Topological Analyses for Intermolecular and Intramolecular Interactions (Electron Localization Function, Localized Orbital Locator, Reduced Density Gradient)

Topological analyses of the electron density provide profound insights into the nature of chemical bonding and non-covalent interactions within a molecule like this compound. These methods partition the molecular space based on the properties of the electron density and its derivatives.

Electron Localization Function (ELF) The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a chemically intuitive map of electron pair localization. wikipedia.org An ELF analysis reveals the separation between core and valence electrons and clearly visualizes covalent bonds and lone pairs. wikipedia.org Regions of high ELF values (approaching 1) correspond to areas of strong electron localization, such as covalent bonds or lone pairs, while lower values indicate delocalized electrons. aip.orgresearchgate.net For this compound, an ELF analysis would map the covalent framework, highlight the localized lone pairs on the oxygen atoms, and delineate the delocalized π-systems of the phenyl and tolyl rings.

Localized Orbital Locator (LOL) Similar to ELF, the Localized Orbital Locator (LOL) is another tool used to visualize and analyze chemical bonding. It is based on the kinetic energy density and helps to distinguish regions of high orbital overlap (bonds) from regions dominated by single orbitals (lone pairs).

Reduced Density Gradient (RDG) The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing non-covalent interactions (NCIs). protheragen.aijussieu.fr It operates by analyzing the electron density (ρ) and its gradient (∇ρ). protheragen.ai In regions of weak interactions, such as van der Waals forces or hydrogen bonds, the reduced density gradient approaches zero at low electron densities. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density, it is possible to distinguish between different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue regions.

Weak, attractive interactions (e.g., van der Waals) appear as green regions.

Strong, repulsive interactions (e.g., steric clashes) appear as red regions. researchgate.net

For this compound, an RDG analysis would visualize the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, as well as the van der Waals interactions between the two aromatic rings.

Expected Topological Analysis Results

This interactive table summarizes the expected findings from different topological analyses for the specified compound.

Analysis MethodInteraction TypeExpected Finding
ELF Covalent BondingHigh ELF values along the C-C and C-O bond paths.
Lone PairsHigh ELF values localized on the oxygen atoms of the hydroxyl and carboxyl groups.
AromaticityRegions of delocalized electrons (lower ELF) across the phenyl and tolyl rings.
LOL Covalent BondingClear regions indicating shared electrons between bonded atoms.
RDG Intramolecular H-BondA green/blue surface between the hydroxyl hydrogen and the carbonyl oxygen, indicating a weak attractive interaction.
van der WaalsA broad, green-colored isosurface between the phenyl and p-tolyl rings, indicating van der Waals forces.
Steric RepulsionPotential small red areas if the rings are sterically hindered.

Reaction Mechanism Simulations for Related Systems (e.g., Photochemical Rearrangements involving Hydroxyphenylacetic acid)

Ultrafast transient absorption spectroscopy combined with quantum chemical simulations can elucidate the complex reaction dynamics. rsc.org For a compound like p-hydroxyphenacyl-fluoroacetate (pHP-FAc), studies show that the reaction pathway is pH-dependent. rsc.org

At neutral pH: The molecule is excited to a singlet state (S2), which rapidly converts to a lower energy singlet state (S1). From there, it undergoes intersystem crossing to a triplet state (T1) from which the final photoproducts are formed within a nanosecond. rsc.org

At basic pH: Deprotonation of the para-hydroxyl group leads to a significant change in the absorption spectrum and accelerates the photoreaction, which then proceeds directly from the singlet state in a few hundred picoseconds. rsc.org

These computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can map out the potential energy surfaces of the excited states, identify key intermediates, and calculate the time scales of the reaction steps. rsc.org Similar simulations could be applied to this compound to predict its photochemical behavior, potential rearrangement products, and reaction mechanisms. The presence of the additional tolyl group would likely influence the electronic structure and excited-state dynamics, making such a computational investigation highly relevant.

Thermodynamic Property Calculations for Synthetic Feasibility and Stability

Computational chemistry provides powerful tools for estimating the thermodynamic properties of molecules, which are crucial for assessing their synthetic feasibility and stability. The Benson group additivity method is a widely used and reliable technique for estimating key thermodynamic quantities like the standard enthalpy of formation (ΔHf°), absolute entropy (S°), and heat capacity (Cp). metso.comwikipedia.orgnist.gov

This method is based on the principle that a molecule's thermodynamic properties can be calculated by summing the contributions of its constituent functional groups. sourceforge.netgithub.io Each group contribution is a predetermined value derived from experimental data on a large number of compounds. wikipedia.org Corrections are then applied for factors such as molecular symmetry and the presence of ring strain or specific intramolecular interactions. wikipedia.org

For a molecule like this compound, the Benson method would involve breaking it down into its fundamental groups:

C-(C)2(H)(O)

C-(CB)2(C)(H) (where CB is an aromatic carbon)

CB-(C)(CB)(H)

CB-(CB)2(H)

CB-(CB)2(CH3)

OH-(C)

COOH-(C)

CH3-(CB)

By summing the established values for each of these groups and applying symmetry corrections, one can obtain reliable estimates for ΔHf°, S°, and Cp. From these, the Gibbs free energy of formation (ΔGf°) can be calculated, which is a direct indicator of the molecule's thermodynamic stability. A negative ΔGf° suggests that the formation of the compound is thermodynamically favorable. These calculated values are invaluable for chemical engineers and synthetic chemists to evaluate the feasibility of a proposed synthesis route and to predict the conditions under which the target molecule will be stable.

Hypothetical Thermodynamic Properties at 298.15 K

This table presents hypothetical thermodynamic data for this compound, as would be estimated by a method like Benson's group additivity. These values are for illustrative purposes only.

Thermodynamic PropertySymbolEstimated ValueUnit
Enthalpy of FormationΔHf°-155.2kcal/mol
Absolute Entropy110.5cal/mol·K
Heat CapacityCp85.3cal/mol·K
Gibbs Free Energy of FormationΔGf°-112.8kcal/mol

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Hydroxy Phenyl P Tolyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Hydroxy-phenyl-P-tolyl-acetic acid, the proton spectrum would exhibit several key signals. The aromatic protons on the phenyl and p-tolyl rings would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The four protons of the p-substituted tolyl group would likely appear as a characteristic AA'BB' system, a pair of doublets. rsc.org The five protons of the phenyl group would present as a more complex multiplet. rsc.org The methyl group protons of the p-tolyl substituent would give a sharp singlet at approximately δ 2.3 ppm. rsc.org The hydroxyl proton and the carboxylic acid proton are exchangeable and their chemical shifts are concentration and solvent dependent, often appearing as broad singlets. The hydroxyl proton may appear in the δ 4-7 ppm range, while the carboxylic acid proton is typically more downfield, above δ 10 ppm.

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound would show a distinct signal for the carbonyl carbon of the acetic acid group in the highly deshielded region of δ 170-180 ppm. rsc.org The quaternary carbon, bonded to the hydroxyl, phenyl, p-tolyl, and carboxyl groups, would appear around δ 75-85 ppm. The aromatic carbons would resonate in the δ 125-140 ppm range, with carbons attached to oxygen or other aromatic rings appearing further downfield. rsc.org The methyl carbon of the tolyl group would be found upfield, around δ 21 ppm. rsc.org

2D-NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY would reveal the coupling between adjacent protons, for instance, confirming the connectivity of protons within the phenyl and tolyl rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC is crucial for identifying longer-range (2-3 bond) correlations. It would provide definitive evidence for the connection of the phenyl and p-tolyl rings to the central quaternary carbon by showing correlations from the aromatic protons to this carbon.

¹H-NMR Data
Assignment Expected Chemical Shift (δ, ppm)
-COOH>10 (broad singlet)
Ar-H (Phenyl & p-Tolyl)7.0 - 7.5 (multiplets)
-OH4 - 7 (broad singlet)
Ar-CH₃~2.3 (singlet)
¹³C-NMR Data
Assignment Expected Chemical Shift (δ, ppm)
-COOH170 - 180
Ar-C125 - 140
C-(OH)(Ar)₂75 - 85
Ar-CH₃~21

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its molecular formula. nih.gov For this compound (C₁₅H₁₄O₃), the calculated exact mass is 242.0943 Da. HRMS analysis would be expected to yield a molecular ion peak [M]+ or a protonated molecule [M+H]+ corresponding to this exact mass, confirming the elemental composition. pensoft.net

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Decarboxylation, with the loss of CO₂ (44 Da).

Loss of a water molecule (-H₂O, 18 Da) from the hydroxyl group.

Cleavage resulting in fragments corresponding to the p-tolyl group (91 Da) or the phenyl group (77 Da).

HRMS Data
Parameter Value
Molecular FormulaC₁₅H₁₄O₃
Calculated Exact Mass242.0943 Da
Expected [M+H]⁺243.1021 Da

Infrared (IR) Spectroscopy for Characterization of Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. vscht.czwiley.com The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, which is broadened due to strong intermolecular hydrogen bonding (dimerization). researchgate.netnih.gov The stretching vibration of the tertiary hydroxyl O-H group would also appear in this region, likely around 3500-3200 cm⁻¹. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The frequency may be slightly lower than expected due to conjugation and hydrogen bonding.

Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz

IR Spectroscopy Data
Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (very broad)
O-H stretch (Alcohol)3500 - 3200 (broad)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
C=O stretch (Carboxylic Acid)~1700 (strong)
Aromatic C=C stretch1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound is dominated by π → π* transitions within the phenyl and p-tolyl aromatic rings. Substituted benzene rings typically show two main absorption bands. The more intense band (the primary band) appears around 200-220 nm, while a band with a finer structure (the secondary band) is observed around 250-280 nm. The presence of substituents like the hydroxyl and alkyl groups can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these absorptions. The exact position of the maximum absorbance (λmax) would be influenced by the solvent used for the analysis.

UV-Vis Spectroscopy Data
Transition Expected λmax (nm)
π → π* (Primary band)~220
π → π* (Secondary band)~275

X-ray Diffraction Analysis for Solid-State Structure and Tautomerism Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an exact spatial arrangement of the atoms in the molecule. For this compound, X-ray analysis would confirm the connectivity of the phenyl, p-tolyl, hydroxyl, and carboxylic acid groups to the central carbon atom.

Furthermore, it would provide unequivocal evidence of the solid-state packing and intermolecular interactions, such as the hydrogen-bonding network. Typically, carboxylic acids form hydrogen-bonded dimers in the solid state, and this would be clearly visualized. This technique would also confirm the specific conformation adopted by the molecule in the crystal lattice.

Chromatographic Techniques for Isolation, Purification, and Isomer Separation

Chromatographic techniques are essential for the isolation and purification of this compound from a reaction mixture and for the separation of any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative separation. researchgate.net A reversed-phase HPLC method, likely employing a C18 column, would be effective. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile or methanol) and water, with a small amount of acid (such as acetic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.

This technique is particularly crucial for separating positional isomers. For instance, if the synthesis inadvertently produced ortho- or meta-tolyl isomers alongside the desired para-isomer, a well-developed HPLC method could resolve these closely related compounds. chromforum.orgselectscience.net

Column Chromatography , using silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane), is a standard method for purification on a larger scale. Thin-Layer Chromatography (TLC) is used to monitor the progress of the separation. researchgate.net

Emerging Research Directions and Academic Applications in Chemical Science

Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficiency and Sustainability

The synthesis of α-hydroxy-α,α-diaryl acetic acids, the class to which Hydroxy-phenyl-P-tolyl-acetic acid belongs, presents a significant synthetic challenge. The creation of a quaternary carbon center bearing a hydroxyl group, a carboxyl group, and two different aryl moieties requires a high degree of chemo- and stereoselectivity.

Current research into the synthesis of structurally related α-hydroxy carboxylic acids focuses on several key areas that could be applicable:

Asymmetric Nucleophilic Addition: A primary route would likely involve the asymmetric addition of a p-tolyl nucleophile (e.g., a Grignard or organolithium reagent) to a phenylglyoxylic acid derivative, or vice versa. The development of chiral catalysts to control the stereochemistry of this addition would be a critical area of research.

Cyanohydrin Chemistry: An alternative pathway could proceed through the formation of a cyanohydrin from p-tolyl phenyl ketone, followed by hydrolysis of the nitrile group to a carboxylic acid. Research into greener and more efficient methods for both cyanohydrin formation and nitrile hydrolysis is an active field.

C-H Functionalization: Emerging techniques in direct C-H functionalization could offer a more atom-economical approach. The development of catalytic systems capable of directly coupling p-xylene (B151628) with a phenyl-α-ketoacid derivative, for instance, would represent a significant advancement in sustainable synthesis.

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachKey TransformationPotential AdvantagesResearch Challenges
Asymmetric Nucleophilic AdditionAddition of an organometallic reagent to a ketoacid derivativePotential for high enantioselectivityStoichiometric use of organometallic reagents, control of side reactions
Cyanohydrin RouteCyanohydrin formation and subsequent hydrolysisUtilizes readily available ketone starting materialsUse of toxic cyanide reagents, harsh hydrolysis conditions
Direct C-H FunctionalizationCatalytic coupling of an arene with a ketoacidHigh atom economy, reduced wasteCatalyst development, regioselectivity control

Development of Advanced Materials Incorporating this compound Scaffolds

The incorporation of well-defined aromatic structures into polymers can lead to materials with enhanced thermal stability, mechanical strength, and unique optical properties. While no polymers have been synthesized from this compound, its structure suggests it could serve as a valuable monomer.

Polyesters: As a hydroxy acid, the compound could undergo self-condensation or be copolymerized with other monomers to form polyesters. The bulky, rigid diaryl structure would likely impart a high glass transition temperature and amorphous character to the resulting polymer.

Chiral Polymers: The chiral nature of this compound means that enantiomerically pure polymers could be synthesized. These materials could have applications in chiral chromatography, as sensors for chiral molecules, or in nonlinear optics.

Functional Materials: The hydroxyl and carboxylic acid groups provide handles for further functionalization, allowing for the tuning of material properties or for the attachment of other functional moieties.

Contributions to Fundamental Understanding of Aromatic Substitution and Carboxylic Acid Chemistry

The study of this compound and its reactions would provide valuable data for understanding fundamental chemical principles.

Electronic Effects: The interplay of the electron-donating p-tolyl group and the phenyl group on the reactivity of the α-hydroxy acid moiety would be of fundamental interest. Kinetic and mechanistic studies of its reactions could provide insights into the electronic and steric effects in aromatic systems.

Intramolecular Interactions: The proximity of the two aryl rings could lead to intramolecular π-stacking or other non-covalent interactions that could influence the compound's conformation and reactivity. Spectroscopic and computational studies would be instrumental in exploring these phenomena.

Stereochemistry: As a chiral molecule, it could serve as a model system for studying the mechanisms of stereoselective reactions and the principles of chiral recognition.

Potential as a Key Intermediate in Complex Molecule Synthesis for Research Purposes

While no current applications are documented, the structure of this compound makes it a potentially valuable building block in the synthesis of more complex molecules for research purposes.

Ligand Development: The combination of a chiral center and multiple functional groups (hydroxyl, carboxyl, and two distinct aryl rings) makes it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis.

Pharmaceutical Scaffolds: Diaryl-substituted acetic acid derivatives are found in a number of biologically active compounds. While this specific compound has no known biological activity, it could serve as a starting point for the synthesis of new chemical entities for biological screening.

Molecular Probes: The aryl rings could be further functionalized with fluorophores or other reporter groups, allowing for the creation of molecular probes to study biological systems or materials.

Q & A

Q. What are the recommended methods for synthesizing Hydroxy-phenyl-P-tolyl-acetic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves acetylation and hydrolysis steps. For example, acetylation of phenolic hydroxyl groups can be performed using acetic anhydride in pyridine to prevent side reactions. Hydrolysis of intermediates under controlled pH (e.g., using 0.5N NaOH) ensures selective deprotection. Retrosynthesis tools, such as AI-powered models (e.g., Reaxys or Pistachio databases), can predict feasible routes by analyzing structural motifs and reaction feasibility. Validate synthetic yields using HPLC or LC-MS to confirm purity (>98%) .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • NMR : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic acid protons at δ 10–12 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 242.277 g/mol via ESI-MS) and fragmentation patterns.
  • Computational Data : Cross-reference PubChem-generated InChI keys (e.g., KHJFSXOQGHCNOQ-UHFFFAOYSA-N) and spectral libraries to validate experimental data .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use.
  • Engineering Controls : Perform reactions in fume hoods to avoid inhalation of aerosols.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
  • Emergency Measures : Follow OSHA HCS guidelines (GHS classification) and maintain access to CHEMTREC® emergency numbers .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, pKa) across literature sources?

  • Methodological Answer : Conduct comparative studies using standardized conditions:
  • Solubility : Measure in buffered solutions (pH 3–10) at 25°C using UV-Vis spectroscopy.
  • pKa Determination : Employ potentiometric titration with a glass electrode, validated against reference standards (e.g., USP Glacial Acetic Acid RS).
  • Data Validation : Replicate conflicting studies and use chromatographic methods (e.g., reverse-phase HPLC) to rule out impurities .

Q. What methodological approaches are effective in studying the metabolic interactions of this compound with hepatic enzymes?

  • Methodological Answer : Use in vitro microsomal assays :
  • Incubate the compound with liver microsomes (human or rodent) and NADPH cofactors.
  • Monitor metabolite formation via LC-MS/MS.
  • Employ probe drugs (e.g., CYP450 isoform-specific substrates) to identify enzyme inhibition/induction.
  • Reference studies on phenylacetic acid derivatives, which show hydroxylation patterns affecting CYP3A4/2D6 activity .

Q. How can computational chemistry tools enhance the synthesis planning of this compound derivatives?

  • Methodological Answer : Leverage AI-driven platforms for retrosynthesis and reaction optimization:
  • Retrosynthesis Prediction : Tools like Reaxys or Pistachio suggest routes based on similarity to known reactions (e.g., Friedel-Crafts acylation for aryl-acetic acid derivatives).
  • DFT Calculations : Optimize transition states for key steps (e.g., ester hydrolysis) to improve yields.
  • ADMET Profiling : Predict bioavailability and toxicity of derivatives using QSAR models .

Analytical and Data-Driven Questions

Q. What advanced techniques can resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with polar mobile phases to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT).
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How can researchers validate the purity of this compound in multi-step synthetic workflows?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) to track reaction progress.
  • Quantitative Analysis : Perform acid-base titration (e.g., with 0.1M NaOH and phenolphthalein) for carboxylic acid quantification.
  • Batch Consistency : Apply qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to assess purity across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.